Target Engagement Profile: Class-Level Inference for 11β-HSD1 Inhibition vs. PI3Kδ/α Quinazolinone Analogs
Vendor annotations suggest that 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme relevant to glucocorticoid regulation and metabolic disease . This places it in a different functional category than the well-characterized quinazolin-4(3H)-one PI3K inhibitors such as compound 5d (PI3Kα IC50 = 0.018 µM) or idelalisib (PI3Kδ IC50 = 0.0025 µM) [1][2]. However, no quantitative IC50, Ki, or cellular potency data for this compound against 11β-HSD1, PI3K isoforms, or any other target have been publicly disclosed. The inference of 11β-HSD1 inhibition is based solely on vendor product descriptions and has not been independently verified in peer-reviewed studies.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Not quantified; vendor-annotated as potential 11β-HSD1 inhibitor |
| Comparator Or Baseline | Quinazolin-4(3H)-one PI3Kα inhibitor 5d: IC50 = 0.018 µM (enzymatic assay); Idelalisib: PI3Kδ IC50 = 0.0025 µM |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | Target compound: no assay reported. Comparators: PI3Kα enzymatic assay (5d); PI3Kδ biochemical assay (idelalisib) |
Why This Matters
If the intended application is 11β-HSD1 inhibition, this compound may offer a distinct mechanism from PI3K-targeting quinazolinones, but procurement for this purpose is speculative without confirmatory potency data.
- [1] Zhang, H. et al. (2015). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorg. Med. Chem., 23, 7765-7776. Compound 5d PI3Kα IC50 = 0.018 µM. View Source
- [2] Lannutti, B. J. et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. Idelalisib PI3Kδ IC50 = 2.5 nM. View Source
